4,4-Dipropylcyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dipropylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMJERYWZOQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)CC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379763 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123018-62-2 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4,4-Dipropylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dipropylcyclohexan-1-one (CAS No. 123018-62-2), a substituted cyclohexanone with potential applications in organic synthesis and drug development. This document delves into the compound's structural features, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, it outlines detailed experimental protocols for the determination of key properties and discusses a viable synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this and related molecules.

Introduction

4,4-Dipropylcyclohexan-1-one is a cyclic ketone characterized by a cyclohexane ring bearing a carbonyl group and two propyl substituents at the C4 position.[1] Its molecular structure, with a molecular formula of C12H22O, lends it specific physical and chemical characteristics that are of interest in various fields of chemical research.[1] The presence of the ketone functional group makes it a versatile intermediate for a range of chemical transformations, while the dialkyl substitution influences its stereochemistry and reactivity. Understanding the fundamental properties of this compound is crucial for its effective application in the synthesis of more complex molecules, including potential pharmaceutical agents.

Molecular Structure and Conformation

The structure of 4,4-Dipropylcyclohexan-1-one features a six-membered carbocyclic ring. The IUPAC name for this compound is 4,4-dipropylcyclohexan-1-one. The presence of the sp2-hybridized carbonyl carbon slightly flattens the chair conformation typical of cyclohexane rings. The two propyl groups are situated at the C4 position, geminal to each other.

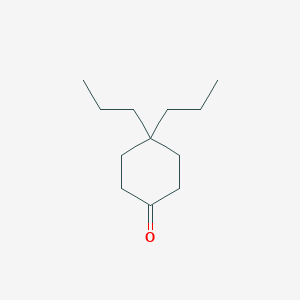

Figure 1: 2D Chemical Structure of 4,4-Dipropylcyclohexan-1-one.

Physical Properties

The physical properties of 4,4-Dipropylcyclohexan-1-one are summarized in the table below. These properties are crucial for handling, storage, and purification of the compound. The relatively high boiling point is a result of its molecular weight and the dipole-dipole interactions arising from the polar carbonyl group.[1]

| Property | Value | Source |

| Molecular Formula | C12H22O | [1] |

| Molecular Weight | 182.30 g/mol | [1] |

| CAS Number | 123018-62-2 | [1] |

| Boiling Point | 246.5 °C at 760 mmHg | [1] |

| Density | ~0.87 g/cm³ | [1] |

| Flash Point | 95.6 °C | [1] |

| Refractive Index | ~1.443 | [1] |

Chemical Properties and Reactivity

The chemical behavior of 4,4-Dipropylcyclohexan-1-one is primarily dictated by the ketone functional group. This group provides a site for nucleophilic addition reactions at the electrophilic carbonyl carbon and reactions involving the enolate at the α-carbons.

Solubility Profile

Based on the principle of "like dissolves like," 4,4-Dipropylcyclohexan-1-one, with its polar carbonyl group and significant nonpolar alkyl structure, is expected to be sparingly soluble in water but soluble in a range of common organic solvents.[2][3]

-

Water: Low solubility is anticipated due to the large hydrophobic alkyl framework.

-

Polar Aprotic Solvents (e.g., Acetone, THF): Good solubility is expected due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is likely.

-

Nonpolar Solvents (e.g., Hexane, Diethyl Ether): Moderate to good solubility is expected due to the significant nonpolar character of the molecule.

Reactivity of the Carbonyl Group

The carbonyl group is susceptible to a variety of transformations:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,4-dipropylcyclohexan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: Baeyer-Villiger oxidation can convert the cyclic ketone into a lactone.[1]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the propyl groups. The protons alpha to the carbonyl group (at C2 and C6) would be deshielded and are predicted to appear in the range of δ 2.0-2.5 ppm.[1] The protons of the propyl chains would exhibit characteristic multiplets, with the terminal methyl protons appearing at the most upfield region.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 200-215 ppm for saturated ketones. The carbons of the cyclohexane ring and the propyl groups will appear at higher field.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration. For a saturated six-membered ring ketone like 4,4-Dipropylcyclohexan-1-one, this peak is expected to appear around 1715 cm⁻¹.[1] Other characteristic bands would include C-H stretching vibrations from the alkyl groups.

Mass Spectrometry (MS)

In mass spectrometry, 4,4-Dipropylcyclohexan-1-one is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 182).[1] Common fragmentation patterns for cyclic ketones include α-cleavage and McLafferty rearrangement, which can provide structural information.

Experimental Protocols

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small quantity of a high-boiling liquid.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Stirrer hotplate and magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of 4,4-Dipropylcyclohexan-1-one into the test tube along with a small magnetic stir bar.

-

Clamp the test tube in the heating block or suspend it in the oil bath.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the thermometer so that the bulb is at the level of the reflux ring.

-

The stable temperature reading at which the liquid is gently refluxing is the boiling point.

Figure 2: Workflow for Boiling Point Determination.

Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of an organic compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Droppers

Solvents:

-

Water

-

5% aq. NaOH

-

5% aq. NaHCO₃

-

5% aq. HCl

-

Concentrated H₂SO₄

-

Ethanol

-

Diethyl ether

-

Hexane

Procedure:

-

Place approximately 20-30 mg of 4,4-Dipropylcyclohexan-1-one into a series of clean, dry test tubes.

-

To each test tube, add about 1 mL of a different solvent.

-

Vigorously shake or vortex each tube for 30-60 seconds.

-

Observe and record whether the compound dissolves completely, partially, or is insoluble.

Figure 3: Flowchart for Qualitative Solubility Analysis.

Synthetic Approaches

The synthesis of 4,4-disubstituted cyclohexanones can be achieved through various methods. A common and effective strategy involves the dialkylation of a cyclohexanone precursor.

Synthesis via Dialkylation of Cyclohexanone

A plausible route to 4,4-Dipropylcyclohexan-1-one involves the exhaustive alkylation of cyclohexanone with a propyl halide in the presence of a strong base.

Reaction Scheme: Cyclohexanone + 2 Propyl bromide --(Strong Base)--> 4,4-Dipropylcyclohexan-1-one

Step-by-Step Protocol:

-

Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, add cyclohexanone dropwise.

-

First Alkylation: Add one equivalent of propyl bromide to the enolate solution and allow the reaction to proceed.

-

Second Enolate Formation: Add a second equivalent of LDA to the reaction mixture to form the enolate of 4-propylcyclohexanone.

-

Second Alkylation: Add a second equivalent of propyl bromide to complete the dialkylation at the C4 position.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Conclusion

4,4-Dipropylcyclohexan-1-one is a valuable chemical entity with a well-defined set of physical and predictable chemical properties. Its reactivity, centered around the ketone functionality, opens avenues for its use as a building block in organic synthesis. This guide provides a foundational understanding of this compound, offering both theoretical insights and practical experimental guidance for researchers in the field. Further experimental investigation into its spectroscopic characteristics and solubility will undoubtedly enhance its utility and application in chemical and pharmaceutical research.

References

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained. Retrieved from [Link]

-

Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. Retrieved from [Link]

-

ChemTube3D. (n.d.). Stereoselective Axial Alkylation of Cyclohexanone via Enamine. Retrieved from [Link]

-

ACS Publications. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

Sources

CAS number 123018-62-2 chemical information

An In-Depth Technical Guide to CAS 123018-62-2 (4,4-Dipropylcyclohexan-1-one)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound identified by CAS number 123018-62-2, known as 4,4-Dipropylcyclohexan-1-one. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond basic data to explore its synthesis, chemical utility, and significant role as a key intermediate in the development of therapeutic agents, most notably Atiprimod.

Core Chemical Identity and Physicochemical Properties

4,4-Dipropylcyclohexan-1-one is a ketone featuring a cyclohexanone ring symmetrically substituted with two propyl groups at the C4 position.[1] This substitution pattern results in a lipophilic molecule that serves as a versatile building block in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 123018-62-2 | [2][3] |

| Molecular Formula | C₁₂H₂₂O | [1][2][3] |

| Molecular Weight | 182.30 g/mol | [1][3] |

| Appearance | Clear, colorless liquid/oil | [2][4][5] |

| Boiling Point | 57-60°C at 0.5 mmHg; 246.5°C at 760 mmHg | [2][4] |

| Density | 0.870 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Storage | Refrigerator | [4] |

| InChI Key | RPZMJERYWZOQJX-UHFFFAOYSA-N | [1] |

| SMILES | CCCC1(CCC(=O)CC1)CCC | [1] |

Synthesis Pathway: From Enone to Saturated Ketone

The primary and most direct synthesis of 4,4-Dipropylcyclohexan-1-one involves the catalytic hydrogenation of its unsaturated precursor, 4,4-dipropylcyclohex-2-enone.[5][6] This reaction is a standard method for reducing carbon-carbon double bonds, chosen for its high efficiency and yield.

Expertise & Experience Insight: The choice of 10% Palladium on Carbon (Pd/C) as the catalyst is standard for such hydrogenations. It offers high activity and selectivity for the reduction of the alkene in the presence of the ketone carbonyl group under mild conditions (room temperature, moderate hydrogen pressure). The catalyst is easily removed by filtration, simplifying the workup process. The high yield (98%) indicates a clean and efficient conversion.[5]

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a Parr hydrogenation apparatus, add a suspension of 10% palladium on carbon (0.1 equivalents) in ethyl acetate.

-

Substrate Addition: Add 4,4-dipropylcyclohex-2-enone (1.0 equivalent) to the vessel.

-

Hydrogenation: Seal the apparatus and charge it with hydrogen gas to a pressure of 300 N/m².

-

Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases, which typically occurs within 0.5 to 5 hours.

-

Workup: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4,4-Dipropylcyclohexanone as a colorless oil. The product is often of sufficient purity (>98%) to be used without further purification.[5]

Workflow Visualization: Synthesis of 4,4-Dipropylcyclohexanone

Caption: Synthesis via Catalytic Hydrogenation.

Pivotal Role in Drug Development: The Synthesis of Atiprimod

The primary significance of 4,4-Dipropylcyclohexan-1-one in the pharmaceutical landscape is its role as a key intermediate in the synthesis of Atiprimod (SK&F106615).[6][7] Atiprimod is an azaspirane compound investigated for its anti-cancer and anti-inflammatory properties.[6] It has been shown to inhibit tumor growth and angiogenesis, the process by which tumors form new blood vessels.[6]

The conversion of 4,4-Dipropylcyclohexan-1-one to Atiprimod involves a multi-step synthetic sequence, beginning with a Knoevenagel condensation.

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

-

Knoevenagel Condensation: 4,4-Dipropylcyclohexanone is reacted with ethyl 2-cyanoacetate. This reaction forms a carbon-carbon double bond, yielding an α,β-unsaturated cyano ester.[6]

-

Hydrolysis & Decarboxylation: The resulting compound undergoes acid hydrolysis of the nitrile groups and saponification of the ester. Subsequent decarboxylation yields a dicarboxylic acid.[6]

-

Anhydride Formation: Treatment with acetic anhydride converts the diacid into a cyclic anhydride.[6]

-

Imide Formation: The anhydride is condensed with 3-Diethylaminopropylamine to form the corresponding imide.[6]

-

Reduction to Atiprimod: Finally, a strong reducing agent, such as lithium aluminium hydride (LiAlH₄), is used to reduce both carbonyl groups of the imide, completing the synthesis of Atiprimod.[6]

Visualization: Synthesis of Atiprimod from 4,4-Dipropylcyclohexanone

Caption: Multi-step synthesis of Atiprimod.

Mechanism of Action of the Final Product: Atiprimod

Atiprimod's therapeutic potential stems from its ability to inhibit angiogenesis. It is thought to achieve this by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that promotes the growth of new blood vessels.[6] More recent studies have identified it as a potent inhibitor of the Janus kinase 2 (JAK2), which in turn blocks the phosphorylation and activation of downstream signaling pathways like STAT3 and STAT5.[7] These pathways are crucial for the proliferation and survival of certain cancer cells, such as those in multiple myeloma.[6]

Visualization: Atiprimod's Proposed Mechanism of Action

Caption: Atiprimod inhibits the JAK/STAT pathway and VEGF secretion.

Broader Applications in Research

Beyond its role as a precursor, the 4,4-Dipropylcyclohexan-1-one scaffold has potential applications in biochemical research and chemical biology.

-

Scaffold for Drug Discovery: The lipophilic nature of the dipropyl-substituted cyclohexane ring makes it an attractive scaffold for developing agents that target proteins with hydrophobic binding pockets.[1]

-

Chemical Probes: Functionalized derivatives could be synthesized to include reporter tags (e.g., fluorescent dyes), creating chemical probes to identify and study new biological targets.[1]

-

Organic Synthesis: As a ketone, it can participate in a variety of fundamental organic reactions, such as Aldol condensations, to form more complex carbon skeletons.[1]

Safety, Handling, and Storage

Proper handling of 4,4-Dipropylcyclohexan-1-one is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use only in well-ventilated areas to avoid inhalation of vapors.[8]

-

First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[2]

-

First Aid (Skin Contact): Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2][9]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Storage: Store in a tightly sealed container in a refrigerator.[4]

Trustworthiness Insight: The protocols and safety information described are based on established chemical principles and publicly available safety documentation. Researchers should always consult the most current SDS for any chemical before use and perform a thorough risk assessment for their specific experimental setup.

References

-

Atiprimod. Wikipedia. [Link]

-

Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. PrepChem.com. [Link]

-

CAS 123018-62-2 Product List. Howei Pharm. [Link]

-

4,4-di-N-propylcyclohexanone | CAS 123018-62-2. LabNovo. [Link]

-

Safety data sheet. hubergroup. [Link]

-

Atiprimod | CAS#:123018-47-3. Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,4-DI-N-PROPYLCYCLOHEXANONE - Safety Data Sheet [chemicalbook.com]

- 3. 123018-62-2 | MFCD00269982 | 4,4-Dipropyl-cyclohexanone | acints [acints.com]

- 4. 123018-62-2 | CAS DataBase [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Atiprimod - Wikipedia [en.wikipedia.org]

- 7. Atiprimod | CAS#:123018-47-3 | Chemsrc [chemsrc.com]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. leap.epa.ie [leap.epa.ie]

Spectroscopic Elucidation of 4,4-Dipropylcyclohexan-1-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4-Dipropylcyclohexan-1-one. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By integrating predicted spectral data with established experimental protocols, this guide serves as a robust resource for the structural elucidation of this and similar alicyclic ketones.

Introduction: The Significance of 4,4-Dipropylcyclohexan-1-one

4,4-Dipropylcyclohexan-1-one, with the molecular formula C₁₂H₂₂O, is a disubstituted cyclohexanone derivative.[1] Its structural scaffold is of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecules. The gem-dipropyl substitution at the C4 position introduces specific conformational constraints and spectroscopic signatures that require careful analysis for unambiguous characterization. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such compounds in any research or development pipeline. This guide provides an in-depth exploration of the multi-faceted spectroscopic approach required for the complete structural assignment of 4,4-Dipropylcyclohexan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 4,4-Dipropylcyclohexan-1-one, ¹H and ¹³C NMR provide critical information on the disposition of protons and carbons in both the cyclohexanone ring and the propyl substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the standardized procedure for acquiring high-resolution NMR spectra.

Materials and Equipment:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Analytical balance

-

Micropipettes or syringes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 4,4-Dipropylcyclohexan-1-one for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[2]

-

Internal Standard: Add a small drop of TMS to the solution to serve as a chemical shift reference (δ 0.00 ppm).

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID) and apply Fourier transformation to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum, referencing the residual CDCl₃ peak at δ 77.16 ppm.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4,4-Dipropylcyclohexan-1-one is expected to show distinct signals for the protons on the cyclohexanone ring and the propyl chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | t | 4H | H-2, H-6 (protons α to C=O) |

| ~1.6 - 1.8 | t | 4H | H-3, H-5 (protons β to C=O) |

| ~1.2 - 1.4 | m | 8H | -CH₂- (propyl chains) |

| ~0.9 | t | 6H | -CH₃ (propyl chains) |

Interpretation:

-

The protons on the carbons alpha to the carbonyl group (C2 and C6) are deshielded and appear downfield as a triplet due to coupling with the adjacent methylene protons.

-

The protons on the carbons beta to the carbonyl group (C3 and C5) are more shielded and appear upfield, also as a triplet.

-

The methylene protons of the two propyl groups will likely appear as a complex multiplet.

-

The terminal methyl protons of the propyl groups are the most shielded and will appear as a triplet, being the most upfield signal.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~211 | C=O (C-1) |

| ~48 | C-2, C-6 |

| ~40 | C-4 |

| ~35 | C-3, C-5 |

| ~17 | -CH₂- (propyl) |

| ~14 | -CH₃ (propyl) |

Interpretation:

-

The carbonyl carbon (C-1) is significantly deshielded and appears at the lowest field.

-

The quaternary carbon (C-4) bearing the two propyl groups is expected around 40 ppm.

-

The methylene carbons of the cyclohexanone ring (C-2, C-6 and C-3, C-5) will have distinct chemical shifts.

-

The carbons of the propyl chains will appear in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

Materials and Equipment:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of 4,4-Dipropylcyclohexan-1-one

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor.[3]

-

Sample Application: Place a small amount of the neat liquid 4,4-Dipropylcyclohexan-1-one onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted FT-IR Data

The IR spectrum of 4,4-Dipropylcyclohexan-1-one will be dominated by absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~1715 | Strong | C=O stretch | Ketone |

| 2850-2960 | Strong | C-H stretch | Aliphatic (cyclohexane and propyl) |

| ~1465 | Medium | C-H bend | Methylene scissoring |

| ~1375 | Medium | C-H bend | Methyl symmetric bending |

Interpretation:

-

A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature, indicative of the carbonyl (C=O) stretching vibration of a saturated cyclic ketone.

-

Strong bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexanone ring and the propyl chains.

-

The presence of methylene and methyl groups is further confirmed by their characteristic bending vibrations in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source

-

Sample of 4,4-Dipropylcyclohexan-1-one dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC column suitable for the separation of ketones

Procedure:

-

Sample Introduction: Inject a dilute solution of the sample into the GC. The GC will separate the compound from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[5]

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments.[6]

-

Mass Analysis: The molecular ion and the fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Diagram: EI-MS Fragmentation Pathway

Caption: A simplified representation of the ionization and common fragmentation pathways for 4,4-Dipropylcyclohexan-1-one in EI-MS.

Predicted Mass Spectrum Data

The mass spectrum of 4,4-Dipropylcyclohexan-1-one is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 182 | Moderate | [C₁₂H₂₂O]⁺• (Molecular Ion, M⁺•) |

| 139 | High | [M - C₃H₇]⁺ (Loss of a propyl radical) |

| 140 | Moderate | [M - C₃H₆]⁺• (McLafferty rearrangement, loss of propene) |

| 97 | Moderate | Further fragmentation |

| 55 | High | Further fragmentation |

Interpretation:

-

The molecular ion peak at m/z = 182 confirms the molecular weight of the compound.[1]

-

A prominent peak at m/z = 139 would result from the loss of one of the propyl radicals, a common fragmentation for gem-disubstituted compounds.

-

A peak at m/z = 140 could arise from a McLafferty rearrangement involving the transfer of a gamma-hydrogen from a propyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

-

Other significant peaks in the lower mass range would be the result of further fragmentation of the cyclohexanone ring.

Cross-Correlated Spectroscopic Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the synergy of different techniques. For 4,4-Dipropylcyclohexan-1-one, the combination of NMR, FT-IR, and MS provides a self-validating system for structural elucidation.

-

FT-IR confirms the presence of a ketone functional group (~1715 cm⁻¹) and aliphatic C-H bonds.

-

MS establishes the molecular weight (m/z = 182) and suggests the presence of two propyl groups through characteristic fragmentation patterns.

-

¹³C NMR confirms the presence of a carbonyl carbon (~211 ppm) and the total number of unique carbon environments.

-

¹H NMR provides the final piece of the puzzle by showing the specific proton environments and their connectivity, allowing for the complete assignment of the molecular structure.

Conclusion

The spectroscopic characterization of 4,4-Dipropylcyclohexan-1-one is a clear illustration of the application of modern analytical techniques in chemical research. Through a systematic approach involving ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide offer a comprehensive framework for researchers and scientists working with this and structurally related compounds, ensuring the integrity and accuracy of their scientific investigations.

References

-

ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

LCGC. (2022, November 1). Electron Ionization for GC–MS. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

Sources

The Synthetic Journey of 4,4-Dialkylated Cyclohexanones: A Technical Guide for the Modern Researcher

Abstract

The 4,4-dialkylated cyclohexanone framework is a cornerstone in the edifice of modern organic synthesis, serving as a pivotal intermediate in the construction of complex molecules, from natural products to innovative pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and contemporary synthetic strategies for this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal underpinnings of experimental choices, offers detailed, validated protocols, and illuminates the path from classical ring-forming reactions to cutting-edge photocatalytic and enzymatic methodologies. Through a blend of historical perspective and practical guidance, this guide aims to equip the modern chemist with the knowledge to effectively harness the synthetic potential of 4,4-dialkylated cyclohexanones.

Introduction: The Strategic Importance of the Gem-Dialkyl Cyclohexanone Motif

The substitution pattern of a cyclic ketone profoundly influences its reactivity and three-dimensional structure. The introduction of two alkyl groups at the C4 position of a cyclohexanone ring, creating a quaternary center, imparts significant steric and electronic effects. This gem-dialkylation prevents enolization towards the C4 position, thereby directing reactions to the α-positions (C2 and C6) with greater control. Furthermore, the rigidified chair conformation of the ring system provides a predictable scaffold for stereoselective transformations.

These structural features make 4,4-dialkylated cyclohexanones highly valuable building blocks in medicinal chemistry. They are frequently employed as precursors to spirocyclic compounds, a class of molecules with increasing prominence in drug discovery due to their unique three-dimensional topologies that can enhance target binding and improve pharmacokinetic properties.[1][2][3][4][5] The journey to efficiently synthesize these crucial intermediates is a story of evolving chemical ingenuity, from the foundational discoveries of the early 20th century to the sophisticated catalytic systems of today.

A Historical Perspective: The Dawn of Cyclohexanone Synthesis

The early chapters in the history of cyclohexanone synthesis were written through the exploration of fundamental ring-forming reactions. While not initially focused on 4,4-dialkylation, these classical methods laid the groundwork for future advancements.

The Dieckmann Condensation: An Intramolecular Path to Cyclic Ketones

Discovered by the German chemist Walter Dieckmann, the eponymous condensation reaction provided one of the first reliable methods for the synthesis of cyclic β-keto esters from diesters.[6][7] This intramolecular Claisen condensation, typically promoted by a strong base like sodium ethoxide, proved effective for the formation of five- and six-membered rings. The application of the Dieckmann condensation to appropriately substituted pimelic acid esters offered a viable, albeit indirect, route to 4,4-dialkylated cyclohexanone precursors. The initial product, a β-keto ester, could then be subjected to hydrolysis and decarboxylation to yield the desired cyclohexanone.

Conceptual Workflow: Dieckmann Condensation

Caption: A generalized workflow for the synthesis of 4,4-dialkylated cyclohexanones via the Dieckmann condensation.

The Robinson Annulation: Building Rings with Precision

The advent of the Robinson annulation in 1935, discovered by Sir Robert Robinson, revolutionized the synthesis of six-membered rings, particularly α,β-unsaturated ketones.[8][9][10][11][12] This powerful reaction combines a Michael addition with an intramolecular aldol condensation in a tandem or one-pot process. For the synthesis of 4,4-dialkylated cyclohexenones, a key precursor to the saturated analogs, an appropriately substituted ketone or β-diketone is reacted with methyl vinyl ketone or a derivative. The initial Michael adduct, a 1,5-diketone, undergoes a base- or acid-catalyzed intramolecular aldol condensation to furnish the cyclic product. Subsequent reduction of the double bond then yields the target 4,4-dialkylated cyclohexanone.

Generalized Mechanism: Robinson Annulation

Caption: The Robinson annulation pathway to 4,4-dialkylated cyclohexanones.

Modern Synthetic Methodologies: Efficiency and Selectivity

Building upon the classical foundations, modern organic synthesis has introduced a plethora of highly efficient and selective methods for the preparation of 4,4-dialkylated cyclohexanones. These approaches often offer milder reaction conditions, broader substrate scope, and access to chiral, non-racemic products.

Direct Alkylation of Pre-formed Enolates

A straightforward and widely utilized method involves the direct alkylation of a cyclohexanone enolate. To achieve gem-dialkylation at the C4 position, a two-step process is typically employed, starting from a 4-alkylcyclohexanone. The success of this approach hinges on the regioselective formation of the enolate and the subsequent alkylation reaction. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is crucial for the complete and regioselective deprotonation.

Photocatalytic Approaches: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions.[13][14][15] Recent advancements have demonstrated the application of dual catalytic systems, combining an N-heterocyclic carbene (NHC) with a photoredox catalyst, for the synthesis of substituted cyclohexanones.[14] These methods often proceed through radical intermediates, offering unique reactivity patterns and access to highly functionalized products.

Enzymatic Synthesis: The Quest for Chirality

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic methods for the synthesis of chiral building blocks.[16][17][18][19] Enzymes, such as dehydrogenases and lipases, can catalyze reactions with high stereoselectivity, providing access to chiral 4,4-dialkylated cyclohexanones that are difficult to obtain through traditional chemical methods. These enzymatic routes offer the advantages of mild reaction conditions, high enantiomeric excess, and environmentally benign processes.

Spectroscopic Characterization: Unveiling the Structure

The unambiguous identification of 4,4-dialkylated cyclohexanones relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features for 4,4-Dialkylated Cyclohexanones |

| ¹H NMR | Absence of protons at the C4 position. Characteristic signals for the two alkyl groups at C4. Signals for the α- and β-protons on the cyclohexanone ring. |

| ¹³C NMR | A quaternary carbon signal for the C4 position. Signals for the carbon atoms of the two alkyl groups at C4. A characteristic carbonyl carbon signal (typically > 200 ppm). |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1705-1725 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of cyclohexanone derivatives. |

Table 1: Spectroscopic Signatures of 4,4-Dialkylated Cyclohexanones.

For 4,4-dimethylcyclohexanone, the following spectral data are characteristic[20]:

-

¹³C NMR: Signals for the quaternary C4 carbon, the two methyl carbons, the carbonyl carbon, and the methylene carbons of the ring.

-

Mass Spectrometry: A molecular ion peak and characteristic fragmentation patterns.[20]

-

IR Spectroscopy: A strong carbonyl absorption.[20]

Applications in Drug Discovery and Natural Product Synthesis

The rigid scaffold and predictable reactivity of 4,4-dialkylated cyclohexanones make them invaluable intermediates in the synthesis of a wide array of biologically active molecules.

Precursors to Spirocyclic Pharmaceuticals

As previously mentioned, a primary application of these ketones is in the synthesis of spirocyclic compounds.[1][2][3][4][5] The gem-dialkyl group serves as an anchor point for the construction of the second ring, leading to complex three-dimensional structures with desirable pharmacological properties. These spirocycles are found in a growing number of clinical candidates and approved drugs, where they can enhance binding affinity, selectivity, and metabolic stability.[1][3]

Building Blocks for Natural Products

The cyclohexanone motif is a common feature in many natural products.[21][22][23][24] The ability to synthesize highly functionalized and stereochemically defined 4,4-dialkylated cyclohexanones provides a powerful starting point for the total synthesis of these complex molecules.

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a classical synthesis of a 4,4-dialkylated cyclohexanone.

Synthesis of 4,4-Dimethylcyclohexenone via Robinson Annulation

This protocol is adapted from established procedures and illustrates the power of the Robinson annulation for the construction of a 4,4-dialkylated cyclohexenone, a direct precursor to the saturated analog.

Materials:

-

Acetone

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Cool the solution in an ice bath and add acetone (1.0 equivalent) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

-

Michael Addition: To the cooled enolate solution, add methyl vinyl ketone (1.0 equivalent) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Aldol Condensation and Workup: After the reflux period, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extraction: Extract the product into diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4,4-dimethylcyclohexenone.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The yield of the reaction is typically moderate to good, depending on the precise reaction conditions.

Conclusion and Future Outlook

The journey of 4,4-dialkylated cyclohexanones from their conceptual origins in classical organic chemistry to their synthesis via sophisticated modern techniques is a testament to the continuous evolution of the field. These versatile building blocks have firmly established their importance in both academic research and industrial applications, particularly in the realm of drug discovery. The ongoing development of novel synthetic methods, including more efficient catalytic systems and biocatalytic approaches, promises to further expand the accessibility and utility of this important class of compounds. As the demand for structurally complex and stereochemically defined molecules continues to grow, the 4,4-dialkylated cyclohexanone motif is poised to remain a central player in the art and science of organic synthesis.

References

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanone, 4,4-dimethyl-. Retrieved from [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

-

Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). PMC. [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of chiral 4,4‐disubstituted 2‐cyclohexenone derivatives. Retrieved from [Link]

-

Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC. [Link]

-

ResearchGate. (n.d.). Spirans XXII. Synthesis of 4,4‐dialkyl‐4‐germacyclohexanone and 8,8‐dialkyl‐8‐germaazaspiro [4.5] decanes. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Scribd. (2020). Robinson Annulation 1. Retrieved from [Link]

-

DergiPark. (n.d.). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. Retrieved from [Link]

-

Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. (1995). Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry. [Link]

-

Visible-light-driven NHC and organophotoredox dual catalysis for the synthesis of carbonyl compounds. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 23.12 The Robinson Annulation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. (n.d.). Chemical Reviews. [Link]

-

The University of Texas at Austin. (n.d.). Natural Product Bio-synthesis. Retrieved from [Link]

-

An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. (2025). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Synthetic Routes Towards the Synthesis of Geminal α-Difunctionalized Ketones. (2025). ResearchGate. [Link]

-

Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. (n.d.). MDPI. [Link]

-

ResearchGate. (n.d.). Multiselective enzymatic reactions for the synthesis of protected homochiral cis- and trans-1,3,5-cyclohexanetriols. Retrieved from [Link]

-

Selective Oxofunctionalization of Cyclohexene over Titanium Dioxide-Based and Bismuth Oxyhalide Photocatalysts by Visible Light Irradiation. (2020). MDPI. [Link]

-

Synthetic Routes Towards the Synthesis of Geminal α-Difunctionalized Ketones. (2021). The Chemical Record. [Link]

-

Catalytic Asymmetric Synthesis of 3,4-Disubstituted Cyclohexadiene Carbaldehydes: Formal Total Synthesis of Cyclobakuchiols A and C. (n.d.). PubMed. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

-

A Coupling Approach for the Generation of α,α-Bis(enolate) Equivalents: Regioselective Synthesis of gem-Difunctionalized Ketones. (2018). Journal of the American Chemical Society. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Quantitative Determination of Methylcyclohexanone Mixtures Using 13C NMR Spectroscopy. (n.d.). PDF Free Download. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). Organic Chemistry - NC State University Libraries. [Link]

-

How will you prepare ketones from geminal dihalides? (2019). Quora. [Link]

Sources

- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. International Journal of Agriculture Environment and Food Sciences » Submission » Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. keio.elsevierpure.com [keio.elsevierpure.com]

- 23. Natural Product Bio-synthesis [sites.utexas.edu]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Carbonyl Reactivity of 4,4-Dipropylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 4,4-dipropylcyclohexan-1-one, a sterically hindered cyclic ketone. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of steric and electronic factors that govern its chemical behavior. We will explore the conformational landscape of the substituted cyclohexanone ring and its implications for nucleophilic attack. Detailed experimental protocols for key transformations, including reduction, Grignard addition, and Wittig olefination, are presented with an emphasis on the causality behind methodological choices and expected stereochemical outcomes. This guide aims to serve as a valuable resource for anticipating and controlling the reactivity of this and structurally related ketones in complex synthetic applications.

Introduction: The Significance of Substituted Cyclohexanones

Cyclohexanone and its derivatives are pivotal structural motifs in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and advanced materials. The carbonyl group within the six-membered ring is a versatile functional handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the reactivity of this carbonyl group is not uniform and is profoundly influenced by the nature and position of substituents on the cyclohexane ring.

4,4-Dipropylcyclohexan-1-one presents a compelling case study in steric hindrance and its influence on chemical reactivity. The geminal dipropyl groups at the C4 position create a unique and challenging steric environment that dictates the trajectory of incoming nucleophiles and influences the stability of reaction intermediates. Understanding these effects is paramount for the strategic design of synthetic routes and the prediction of reaction outcomes. This guide will provide a detailed examination of the factors controlling the reactivity of 4,4-dipropylcyclohexan-1-one, supported by established chemical principles and analogous experimental data.

Structural and Electronic Profile of 4,4-Dipropylcyclohexan-1-one

The reactivity of the carbonyl group in 4,4-dipropylcyclohexan-1-one is a direct consequence of its three-dimensional structure and the electronic nature of its constituent atoms.

Conformational Analysis and Steric Hindrance

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In 4,4-dipropylcyclohexan-1-one, one propyl group must occupy an axial position while the other is equatorial. Due to the rapid ring-flipping at room temperature, these positions are interconverted, but the overall steric environment around the carbonyl group remains consistent.

The "A-value" of a substituent provides a quantitative measure of its steric bulk, representing the energy difference between the axial and equatorial conformations. While a specific A-value for a propyl group is not as commonly cited as for methyl or tert-butyl groups, it is understood to be larger than methyl, contributing to significant steric interactions.[1] In the 4,4-disubstituted system, the axial propyl group will engage in 1,3-diaxial interactions with the axial hydrogens at C2 and C6, creating a sterically congested environment on one face of the molecule. This steric hindrance plays a crucial role in directing the approach of incoming nucleophiles.[2][3]

Figure 1: Conformational equilibrium of 4,4-dipropylcyclohexan-1-one.

Electronic Effects

The carbonyl group is inherently polarized, with the electronegative oxygen atom drawing electron density from the carbonyl carbon, rendering it electrophilic and susceptible to nucleophilic attack. Alkyl groups, such as the propyl substituents, are weakly electron-donating through an inductive effect.[4] This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to an unsubstituted cyclohexanone. However, this electronic effect is generally considered to be of lesser importance than the steric effects in dictating the reactivity of hindered ketones.

Nucleophilic Addition to the Carbonyl Group: A Mechanistic Overview

Nucleophilic addition is the cornerstone of carbonyl chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reaction.

The trajectory of nucleophilic attack is not random. According to the Bürgi-Dunitz trajectory, nucleophiles approach the carbonyl carbon at an angle of approximately 107 degrees relative to the C=O bond.[5] In the case of 4,4-dipropylcyclohexan-1-one, the steric bulk of the axial propyl group and its associated 1,3-diaxial interactions will influence which face of the carbonyl is more accessible to the incoming nucleophile.

Diastereoselectivity of Nucleophilic Attack

Nucleophilic addition to the prochiral carbonyl group of 4,4-dipropylcyclohexan-1-one results in the formation of a new stereocenter at the carbonyl carbon. The facial selectivity of this attack, leading to either an axial or equatorial alcohol, is a critical consideration.

-

Axial Attack: The nucleophile approaches from the axial face of the carbonyl group. This trajectory is generally less sterically hindered for small nucleophiles as it avoids interaction with the equatorial hydrogens at C2 and C6.[6]

-

Equatorial Attack: The nucleophile approaches from the equatorial face. This trajectory is often favored by bulky nucleophiles that would experience significant 1,3-diaxial interactions with the axial hydrogens at C2 and C6 if they were to approach from the axial face.[6]

For 4,4-dipropylcyclohexan-1-one, the presence of the 4,4-dipropyl groups does not directly obstruct the axial or equatorial face of the carbonyl at C1. However, the overall conformational rigidity and steric environment of the ring can subtly influence the transition state energies for each pathway. Models such as the Felkin-Anh and Cram's rules, while typically applied to acyclic systems or those with alpha-chirality, provide a conceptual framework for understanding how steric and electronic factors guide nucleophilic attack.[7][8] In this case, the dominant factor will be the steric interaction between the incoming nucleophile and the cyclohexane ring itself.

Key Transformations of 4,4-Dipropylcyclohexan-1-one

The following sections provide detailed protocols and mechanistic insights into three fundamental reactions of 4,4-dipropylcyclohexan-1-one.

Reduction with Sodium Borohydride

The reduction of ketones to secondary alcohols is a foundational transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the carbonyl carbon. The resulting alkoxide is then protonated during the workup to afford the alcohol.

Expected Diastereoselectivity: For sterically unhindered cyclohexanones, reduction with NaBH₄ typically favors axial attack to produce the equatorial alcohol as the major product. This is attributed to the smaller steric demand of the hydride nucleophile.[6] In the case of 4,4-dipropylcyclohexan-1-one, while the C4-substituents do not directly block either face, the overall steric environment is expected to favor axial attack, leading to the formation of trans-4,4-dipropylcyclohexan-1-ol as the major diastereomer.

Experimental Protocol: Reduction of 4,4-Dipropylcyclohexan-1-one

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dipropylcyclohexan-1-one (1.0 eq) in methanol or ethanol at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4,4-dipropylcyclohexanol.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Figure 2: Workflow for the sodium borohydride reduction.

Grignard Reaction with Methylmagnesium Bromide

The Grignard reaction is a powerful method for forming new carbon-carbon bonds. The addition of an organomagnesium halide (Grignard reagent) to a ketone yields a tertiary alcohol upon workup.

Mechanism: The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting magnesium alkoxide is then protonated in an acidic workup.

Challenges and Considerations: Grignard reactions with sterically hindered ketones can be challenging. The bulky nature of the Grignard reagent can lead to slow reaction rates or favor side reactions such as enolization or reduction.[9] For 4,4-dipropylcyclohexan-1-one, the steric hindrance is significant, and careful control of reaction conditions is necessary to achieve good yields of the desired tertiary alcohol, 1-methyl-4,4-dipropylcyclohexan-1-ol.

Experimental Protocol: Grignard Reaction with 4,4-Dipropylcyclohexan-1-one

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar.

-

Grignard Reagent: Prepare or obtain a standardized solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF).

-

Reaction Setup: Charge the flask with the Grignard reagent and cool to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 4,4-dipropylcyclohexan-1-one (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC. Gentle heating under reflux may be required to drive the reaction to completion.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Workup: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 1-methyl-4,4-dipropylcyclohexan-1-ol by flash column chromatography.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[5]

Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

Challenges with Hindered Ketones: Wittig reactions with sterically hindered ketones can be sluggish and may require more reactive, non-stabilized ylides and forcing conditions.[7] The steric bulk around the carbonyl of 4,4-dipropylcyclohexan-1-one is expected to necessitate such conditions for successful olefination.

Experimental Protocol: Methylenation of 4,4-Dipropylcyclohexan-1-one

-

Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a characteristic orange or yellow color should develop).

-

Ketone Addition: Cool the ylide solution back to -78 °C and add a solution of 4,4-dipropylcyclohexan-1-one (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Workup: Extract the mixture with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, (4,4-dipropylcyclohexylidene)methane, by flash column chromatography, taking care to separate it from the triphenylphosphine oxide byproduct.

Characterization of Products

The successful synthesis of the products from the reactions described above should be confirmed by standard spectroscopic techniques.

| Product | Expected IR Absorptions (cm⁻¹) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

| 4,4-Dipropylcyclohexanol | ~3300 (broad, O-H), ~2950-2850 (C-H), ~1050 (C-O) | Multiplets for ring protons, signals for propyl groups, a signal for the carbinol proton. | Signals for the cyclohexyl ring carbons (one bearing the hydroxyl group at ~70 ppm), signals for the propyl groups. |

| 1-Methyl-4,4-dipropylcyclohexan-1-ol | ~3400 (broad, O-H), ~2950-2850 (C-H), ~1150 (C-O) | Singlet for the new methyl group (~1.2 ppm), multiplets for ring protons, signals for propyl groups. | Signals for the cyclohexyl ring carbons (quaternary carbon at ~75 ppm), signals for the propyl groups, and the new methyl group. |

| (4,4-Dipropylcyclohexylidene)methane | ~3070 (=C-H), ~2950-2850 (C-H), ~1650 (C=C) | Singlet for the exocyclic methylene protons (~4.5-4.7 ppm), multiplets for ring protons, signals for propyl groups. | Signals for the cyclohexyl ring carbons, signals for the propyl groups, and signals for the alkene carbons (~150 ppm and ~110 ppm). |

Conclusion

The reactivity of the carbonyl group in 4,4-dipropylcyclohexan-1-one is significantly modulated by the steric hindrance imposed by the gem-dipropyl substituents. While the electronic effect of these alkyl groups is minimal, their steric bulk dictates the accessibility of the carbonyl carbon to nucleophiles and can influence the diastereoselectivity of addition reactions. The protocols outlined in this guide provide a starting point for the successful transformation of this hindered ketone. Researchers should be mindful of the potential for slower reaction rates and the need for optimized conditions to achieve high yields. A thorough understanding of the conformational and steric factors at play is essential for the rational design of synthetic strategies involving 4,4-dipropylcyclohexan-1-one and other sterically encumbered cyclic ketones.

References

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Rychnovsky, S. D. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(21), 10346-10357. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 4). Cram's rule for nucleophilic addition to carbonyl groups. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Cram's Rule - Cyclic Model. Retrieved from [Link]

-

Houk, K. N., & Wu, Y. D. (1998). Experimental and Computational Studies of Nucleophilic Additions of Metal Hydrides and Organometallics to Hindered Cyclohexanones. The Journal of Organic Chemistry, 63(12), 3836-3845. Retrieved from [Link]

-

Rzepa, H. S. (2012, August 7). The stereochemical origins of the Wittig reaction. Henry Rzepa's Blog. Retrieved from [Link]

-

Gleason, J. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]

-

LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). Retrieved from [Link]

-

SpectraBase. (n.d.). TRANS-1-ISOPROPYL-4-METHYLCYCLOHEXANE(1678-82-6) 1H NMR spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]

-

Diastoselective Grignard Reaction – New paper in Nature Communications. (2025, February 19). Retrieved from [Link]

-

Hulet, R. (2020, June 11). 44: Drawing the most stable conformation of a substituted cyclohexane [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propylcyclohexanone. Retrieved from [Link]

-

Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism from 4‐propylcyclohexanol (1) via.... Retrieved from [Link]

-

Semmelhack, M. F., Harrison, J. J., & Thebtaranonth, Y. (1979). Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes. The Journal of Organic Chemistry, 44(18), 3275-3277. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Propylcyclohexanone (CAS 40649-36-3). Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Retrieved from [Link]

-

MDPI. (2023, August 24). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ULisboa Research Portal. (1995, March 27). On the diastereoselectivity of the 1,2-reduction of 2-alkyl-4-hydroxycyclopentenones with sodium borohydride in the presence of cerium (III): Synthesis of prostaglandin precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). With Grignard Reagents | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dipropylcyclohexane. Retrieved from [Link]

-

PubMed. (2000, February 25). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-propylcyclohexane. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl | Request PDF. Retrieved from [Link]

-

YouTube. (2021, April 10). Lec13 - Hydride Reducing Agents: NaBH4, LiAlH4 (LAH), DIBAL. Retrieved from [Link]

-

MDPI. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(1-methylethenyl)cyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-propylcyclohexane-1,3-diamine. Retrieved from [Link]

Sources

- 1. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. joaquinbarroso.com [joaquinbarroso.com]

A Senior Application Scientist’s Guide to the Selective Hydrogenation of 4,4-dipropylcyclohex-2-enone

Abstract

The selective hydrogenation of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, pivotal for the production of fine chemicals, pharmaceuticals, and natural product analogs. This guide provides an in-depth technical overview of the catalytic hydrogenation of 4,4-dipropylcyclohex-2-enone to its corresponding saturated ketone, 4,4-dipropylcyclohexanone. We will dissect the critical challenge of achieving high chemoselectivity for 1,4-conjugate reduction while avoiding over-reduction or undesired 1,2-reduction of the carbonyl group. This document explores the mechanistic underpinnings, offers a comparative analysis of common heterogeneous catalytic systems, presents a field-proven experimental protocol, and furnishes a comprehensive troubleshooting guide to empower researchers in achieving robust and reproducible outcomes.

Introduction: The Strategic Importance of Chemoselective Reduction

In the landscape of synthetic chemistry, the α,β-unsaturated ketone, or enone, is a versatile functional group. However, its reactivity presents a distinct challenge: the presence of two reducible sites, the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone). The goal of this specific transformation is the selective saturation of the alkene via 1,4-conjugate addition, leaving the valuable ketone moiety intact.

The resulting product, 4,4-dipropylcyclohexanone, is a representative of sterically hindered dialkyl-substituted saturated carbocycles, which are important structural motifs. The successful execution of this hydrogenation hinges on precise control over reaction conditions and, most critically, the choice of catalyst. An unoptimized process can lead to a mixture of products, including the desired saturated ketone, the allylic alcohol (from 1,2-reduction), or the fully saturated alcohol (from over-reduction), complicating purification and reducing overall yield.

This guide is structured to navigate these challenges, moving from fundamental principles to practical, actionable protocols.

Mechanistic Considerations: The Battle for Selectivity